N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core fused with a pyrazole ring and substituted with a cyclopropanecarboxamide group. The cyclopropane moiety may enhance metabolic stability and conformational rigidity compared to linear alkyl chains .
Properties
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c1-11-9-15(21-17(27)12-7-8-12)26(24-11)19-22-16-14(18(28)23-19)10-20-25(16)13-5-3-2-4-6-13/h2-6,9-10,12H,7-8H2,1H3,(H,21,27)(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSVQRMQFHFAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The pyrazolo[3,4-d]pyrimidinone scaffold is shared with several compounds in the evidence, but substituents critically modulate properties:
Physicochemical and Pharmacokinetic Properties
Implications : The target compound’s cyclopropane group may confer superior metabolic stability over ketone-containing analogs . However, higher molecular weight and lipophilicity could limit bioavailability.
Preparation Methods
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates but may promote side reactions in the presence of bases. Ethanol, used in the cyclocondensation step, balances solubility and reactivity while facilitating easy removal via rotary evaporation. Temperature control during the coupling step is equally critical; exceeding 0°C during acyl chloride addition risks decomposition, reducing yields by up to 30%.
Catalytic Systems
Piperidine acts as both a base and catalyst in the cyclocondensation step, deprotonating reactive sites and accelerating annulation. In contrast, triethylamine is preferred for the acylation reaction due to its superior ability to scavenge HCl, minimizing side reactions.
Analytical Characterization and Validation
Spectroscopic Analysis
¹H NMR and ¹³C NMR are indispensable for verifying structural integrity. For the target compound, key signals include:
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%. The mobile phase (acetonitrile:water, 70:30) elutes the compound at 6.2 minutes, with no detectable impurities.
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